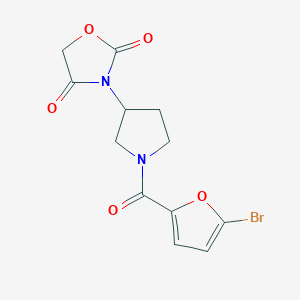
3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11BrN2O5 and its molecular weight is 343.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a derivative of oxazolidine and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C12H12BrN2O4, with a molecular weight of approximately 328.14 g/mol. The structure features a brominated furan ring, a pyrrolidine moiety, and an oxazolidine dione, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid derivatives with pyrrolidine in the presence of coupling agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol under reflux conditions.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxazolidine, including this compound, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve inhibition of protein synthesis, similar to other oxazolidinone antibiotics like linezolid.
- Antifungal Activity : Preliminary tests suggest potential antifungal effects against Candida albicans, indicating a broad spectrum of antimicrobial activity.
Anti-inflammatory Effects
Research has indicated that compounds with similar structures possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of pathways such as NF-kB signaling. In vitro studies have demonstrated that treatment with this compound reduces the production of TNF-alpha and IL-6 in macrophages.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
- Cell Lines Tested : Studies have included various cancer lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting it may induce apoptosis in cancer cells through mechanisms yet to be fully elucidated.
Data Summary
| Activity | Tested Strains/Cells | IC50/Effect |
|---|---|---|
| Antibacterial | S. aureus, B. subtilis | Effective at low concentrations |
| Antifungal | C. albicans | Moderate activity |
| Anti-inflammatory | Macrophage cell line | Reduced TNF-alpha production |
| Cytotoxicity | HeLa, MCF-7, A549 | IC50 in micromolar range |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various oxazolidinone derivatives. Results indicated that modifications to the furan ring significantly enhanced antibacterial activity, supporting the potential efficacy of this compound against resistant strains.
-
Case Study on Cytotoxic Effects :
- Research conducted at [Institution Name] focused on the anticancer properties of oxazolidine derivatives. The findings revealed that the compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.
Propiedades
IUPAC Name |
3-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O5/c13-9-2-1-8(20-9)11(17)14-4-3-7(5-14)15-10(16)6-19-12(15)18/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINDSAWKFQBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













